Product packaging for 1-(Thiophen-2-yl)pent-4-en-1-one(Cat. No.:CAS No. 59304-44-8)

1-(Thiophen-2-yl)pent-4-en-1-one

Cat. No.: B3273699
CAS No.: 59304-44-8
M. Wt: 166.24 g/mol
InChI Key: UMQJUMQJBPQOLL-UHFFFAOYSA-N
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Description

1-(Thiophen-2-yl)pent-4-en-1-one (CAS 205745-03-5) is a valuable synthetic intermediate in organic and medicinal chemistry. Its molecular formula is C9H10OS, with a molecular weight of 166.24 g/mol . This compound features a thiophene ring and a terminal alkene, making it a versatile building block for constructing more complex molecules. A primary application documented in scientific literature is its use in the synthesis of 16-membered macrolactones designed as simplified analogues of epothilones, a class of compounds with known cytotoxic properties . In this context, this compound serves as a crucial precursor. It can be synthesized from thiophene-2-carbaldehyde via a Grignard reaction with pent-4-enyl-magnesium bromide, yielding a secondary alcohol intermediate . This intermediate has demonstrated promising cytotoxic activity in its own right, with an IC50 value of 6 μM against HL-60 human leukemia cells, highlighting the significance of the heteroaryl carbinol structure in bioactivity . The terminal alkene functionality is particularly instrumental, as it allows for further structural elaboration through key reactions such as Ring-Closing Metathesis (RCM) using Grubbs catalysts to form macrocyclic lactone scaffolds . The thiophene moiety is a privileged structure in drug discovery, with numerous derivatives reported to possess a wide range of therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities . This compound is intended for research applications only and is not for diagnostic or therapeutic use. Researchers should consult relevant safety data sheets prior to handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10OS B3273699 1-(Thiophen-2-yl)pent-4-en-1-one CAS No. 59304-44-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-thiophen-2-ylpent-4-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10OS/c1-2-3-5-8(10)9-6-4-7-11-9/h2,4,6-7H,1,3,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMQJUMQJBPQOLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC(=O)C1=CC=CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201308423
Record name 1-(2-Thienyl)-4-penten-1-one
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Molecular Weight

166.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59304-44-8
Record name 1-(2-Thienyl)-4-penten-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59304-44-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Thienyl)-4-penten-1-one
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URL https://comptox.epa.gov/dashboard/DTXSID201308423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategic Approaches for 1 Thiophen 2 Yl Pent 4 En 1 One

Retrosynthetic Analysis and Precursor Identification for 1-(Thiophen-2-yl)pent-4-en-1-one

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, two primary disconnections are considered logical.

The most straightforward disconnection is at the carbon-carbon bond between the thiophene (B33073) ring and the carbonyl group. This bond is typically formed via an electrophilic aromatic substitution, specifically a Friedel-Crafts acylation. This leads to the identification of thiophene and a derivative of 4-pentenoic acid, such as 4-pentenoyl chloride, as the primary precursors.

A second retrosynthetic approach involves disconnecting the carbon-carbon double bond within the pentenyl side chain. This suggests a carbon-carbon bond formation strategy, such as the Wittig reaction or the Horner-Wadsworth-Emmons (HWE) reaction. In this scenario, the precursors would be thiophene-2-carboxaldehyde and an appropriate phosphorus ylide or phosphonate (B1237965) carbanion containing an allyl group. Another possibility under this strategy is the disconnection of the Cα-Cβ bond of the ketone, which points towards a Claisen-type condensation, although this is often a less direct route for this specific target.

These analyses identify the following key precursors for the synthesis of this compound:

Thiophene

4-Pentenoyl chloride or 4-Pentenoic acid anhydride (B1165640)

Thiophene-2-carboxaldehyde

Allyl-triphenylphosphonium halides (for Wittig)

Diethyl allylphosphonate (for HWE)

Classical and Modern Synthetic Routes to this compound

The synthesis of this compound can be achieved through several well-established and innovative routes, each with its own set of advantages and challenges.

Acylation Reactions Involving Thiophene Derivatives

Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution and represents the most direct method for synthesizing this compound. organic-chemistry.org This reaction involves the treatment of thiophene with an acylating agent, such as 4-pentenoyl chloride or 4-pentenoic anhydride, in the presence of a Lewis acid catalyst. nih.gov

Commonly used Lewis acids include aluminum chloride (AlCl₃), stannic chloride (SnCl₄), and titanium tetrachloride (TiCl₄). google.com The reaction proceeds via the formation of a highly electrophilic acylium ion, which is then attacked by the electron-rich thiophene ring. echemi.com Due to the relative instability of the heterocyclic ring, milder catalysts like zinc halides can also be employed. google.com The reaction deactivates the aromatic ring to further substitution, which helps in obtaining the monoacylated product. organic-chemistry.org The synthesis of similar di(thiophen-2-yl) diones has been successfully achieved using diacyl chlorides and AlCl₃. nih.gov

Table 1: Comparison of Catalysts in Friedel-Crafts Acylation

Catalyst Typical Conditions Advantages Disadvantages
Aluminum Chloride (AlCl₃) Stoichiometric amounts, anhydrous solvent High reactivity Moisture sensitive, can cause side reactions, difficult workup
Stannic Chloride (SnCl₄) Stoichiometric amounts Milder than AlCl₃ Moisture sensitive, toxic
Zinc Chloride (ZnCl₂) Catalytic amounts Less reactive, requires less than stoichiometric amounts Slower reaction rates

| Zeolites (e.g., Hβ) | Solid catalyst, solvent-free or high-boiling solvent | Reusable, environmentally friendly, easy separation | May require higher temperatures |

Carbon-Carbon Bond Formation Strategies (e.g., Wittig, Horner-Wadsworth-Emmons, Claisen) for Enone Synthesis

Alternative strategies focus on constructing the pentenyl side chain onto a pre-functionalized thiophene ring.

The Wittig reaction provides a powerful method for converting aldehydes and ketones into alkenes. wikipedia.orgmasterorganicchemistry.com It involves the reaction of an aldehyde or ketone with a phosphorus ylide (a Wittig reagent). organic-chemistry.org To synthesize the target molecule, thiophene-2-carboxaldehyde could be reacted with allyltriphenylphosphonium bromide in the presence of a strong base to generate the corresponding ylide in situ. However, a significant drawback of the standard Wittig reaction with unstabilized or semi-stabilized ylides is often poor stereoselectivity, potentially leading to a mixture of E and Z isomers. wikipedia.orgstackexchange.com

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used modification of the Wittig reaction that employs phosphonate carbanions. wikipedia.org These carbanions are generally more nucleophilic and less basic than their phosphonium (B103445) ylide counterparts. thieme-connect.com A key advantage of the HWE reaction, particularly with stabilized phosphonates, is its high stereoselectivity, predominantly yielding the (E)-alkene. stackexchange.comwikipedia.orgnrochemistry.com The reaction involves the deprotonation of a phosphonate ester, followed by nucleophilic addition to an aldehyde (like thiophene-2-carboxaldehyde) and subsequent elimination to form the alkene. nrochemistry.com The water-soluble phosphate (B84403) byproduct is also easier to remove than the triphenylphosphine (B44618) oxide generated in the Wittig reaction, simplifying purification. stackexchange.com

The Claisen condensation is a carbon-carbon bond-forming reaction between two esters or an ester and another carbonyl compound in the presence of a strong base. wikipedia.orglibretexts.org A "crossed" Claisen condensation could theoretically be envisioned between an ester of thiophene-2-carboxylic acid and an ester of a suitable four-carbon chain. masterorganicchemistry.com This would generate a β-keto ester, which would require subsequent decarboxylation and introduction of the terminal double bond, making this a more convoluted and less efficient pathway compared to direct acylation or olefination methods. The reaction requires a stoichiometric amount of base because the final deprotonation of the product drives the equilibrium. wikipedia.org

Olefin Metathesis Approaches for Terminal Alkene Incorporation

Olefin metathesis is a powerful reaction that reorganizes carbon-carbon double bonds, catalyzed by transition metal complexes, most notably those based on ruthenium (Grubbs catalysts) and molybdenum (Schrock catalysts). organic-chemistry.orgnobelprize.org For the synthesis of this compound, cross-metathesis is the relevant variant. masterorganicchemistry.com

This approach could involve the reaction of a shorter-chain unsaturated thiophene ketone, for example, 1-(thiophen-2-yl)prop-2-en-1-one (B2894955) (vinyl thienyl ketone), with an excess of a simple terminal alkene like propylene (B89431) or but-1-ene. A more direct, albeit less atom-economical, strategy would be the cross-metathesis of 1-(thiophen-2-yl)ethanone enolate or a related vinyl ether derivative with allylboronic esters or a similar allyl source. A particularly relevant application is ethenolysis, the cross-metathesis with ethylene (B1197577) gas to form terminal alkenes, which can be driven to completion by the removal of the gaseous byproduct. organic-chemistry.orgosti.gov The development of highly active and functional-group-tolerant catalysts has made olefin metathesis a viable, albeit often more expensive, synthetic tool. researchgate.net

Chemo- and Regioselective Synthesis Considerations

High selectivity is critical for an efficient synthesis. In the context of this compound, regioselectivity is a primary concern during the acylation of the thiophene ring.

Regioselectivity: The Friedel-Crafts acylation of unsubstituted thiophene exhibits high regioselectivity for the 2-position over the 3-position. stackexchange.com This preference is explained by the greater stability of the cationic intermediate (sigma complex) formed upon electrophilic attack at C2. The intermediate from C2 attack allows for delocalization of the positive charge over three resonance structures, including one where the sulfur atom's lone pair participates, which is a more stable arrangement than the two resonance structures available for C3 attack. echemi.comstackexchange.com

Chemoselectivity: This refers to the selective reaction of one functional group in the presence of others. In the HWE or Wittig reactions, phosphonate carbanions and ylides react selectively with aldehydes over ketones, which can be exploited in more complex syntheses. researchgate.net For the Friedel-Crafts acylation of thiophene with 4-pentenoyl chloride, the primary concern is preventing polymerization of the acylating agent or side reactions involving the terminal alkene. This can typically be controlled by maintaining low reaction temperatures and careful addition of reagents. For substrates with multiple reactive sites, chemoselectivity can be a significant challenge, sometimes necessitating the use of protecting groups. stackexchange.com

Green Chemistry Principles in the Synthesis of this compound

Applying green chemistry principles aims to reduce the environmental impact of chemical processes. Several aspects of the synthesis of this compound can be improved from this perspective.

One key area is the replacement of traditional Lewis acids in Friedel-Crafts acylation. Stoichiometric amounts of AlCl₃ generate significant amounts of acidic aqueous waste during workup. A greener alternative is the use of solid acid catalysts, such as zeolites (e.g., C25 or Beta zeolite). researchgate.net These catalysts are reusable, non-corrosive, and can often be used in solvent-free conditions, which significantly reduces waste. researchgate.net

Further green considerations include:

Atom Economy: Olefin metathesis, while powerful, can have a low atom economy in cross-metathesis reactions unless a gaseous byproduct like ethylene is formed. organic-chemistry.org Friedel-Crafts acylation, in contrast, can be highly atom-economical.

Solvent Choice: Traditional syntheses often use chlorinated solvents like dichloromethane. Replacing these with greener alternatives such as ionic liquids, deep eutectic solvents, or even water (for reactions like the Wittig reaction) can minimize environmental harm. organic-chemistry.orgrsc.org

Metal-Free Synthesis: Exploring metal-free reaction pathways, where possible, is a central goal of green chemistry to avoid the toxicity and disposal issues associated with heavy metals. nih.gov For instance, developing organocatalytic versions of the key bond-forming reactions is an active area of research.

Table 2: Green Chemistry Improvements for Synthesis

Synthetic Step Conventional Method Greener Alternative Green Principle Addressed
Acylation AlCl₃ in CH₂Cl₂ Zeolite catalyst, solvent-free Use of catalysts, waste prevention, safer solvents
Olefination Wittig with Ph₃P=O byproduct HWE with water-soluble phosphate byproduct Design for degradation, waste prevention

| Solvent Use | Chlorinated solvents | Water, ionic liquids, deep eutectic solvents | Safer solvents and auxiliaries |

Purification and Isolation Methodologies for Research-Grade this compound

The successful synthesis of this compound is contingent not only on the chosen synthetic route but also on the meticulous purification and isolation of the final product to achieve research-grade purity. The nature of the starting materials, intermediates, and potential byproducts necessitates robust purification strategies to isolate the target ketone from the crude reaction mixture. The methodologies employed are largely dictated by the physicochemical properties of this compound and the impurities present. Standard techniques in organic chemistry, such as column chromatography, are frequently the methods of choice.

Following the synthesis, the crude product containing this compound typically undergoes a series of work-up procedures which may include aqueous washes to remove inorganic salts and water-soluble impurities. Subsequently, the organic layer is dried and concentrated under reduced pressure. At this stage, the product is often an impure oil or solid that requires further purification.

Column chromatography is a principal technique for the purification of moderately polar compounds like this compound. khanacademy.orgyoutube.com This method separates compounds based on their differential adsorption onto a stationary phase and their solubility in a mobile phase. khanacademy.orgyoutube.com For ketones of this type, silica (B1680970) gel is a commonly used stationary phase due to its polarity and effectiveness in separating compounds with varying functional groups. khanacademy.org

The selection of the mobile phase, or eluent, is critical for achieving good separation. A solvent system with an appropriate polarity is chosen to ensure that the desired compound moves through the column at a suitable rate, allowing for its separation from more polar and less polar impurities. A common approach involves using a mixture of a non-polar solvent, such as hexane (B92381) or petroleum ether, and a more polar solvent, like ethyl acetate (B1210297) or diethyl ether. mdpi.com The ratio of these solvents can be optimized, often starting with a lower polarity mixture and gradually increasing the polarity to elute the compounds in order of increasing polarity. youtube.com The progress of the separation is monitored by techniques such as thin-layer chromatography (TLC).

For research-grade material, fractions are collected and analyzed by TLC to identify those containing the pure product. These fractions are then combined and the solvent is removed by rotary evaporation to yield the purified this compound. The purity of the final compound is typically assessed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.

In instances where the compound is a crystalline solid, recrystallization may be employed as a final purification step to achieve high purity. This technique relies on the principle that the solubility of a compound in a solvent increases with temperature. A suitable solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Impurities that are either much more soluble or much less soluble than the desired compound can be effectively removed. For thiophene derivatives, which can be either liquids or solids at room temperature, a combination of purification methods might be necessary. google.com

The table below outlines a typical purification scheme for a compound with the structural characteristics of this compound using column chromatography.

ParameterDescription
Purification Method Flash Column Chromatography
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase (Eluent) Gradient of Ethyl Acetate in Hexane (e.g., 0% to 20%)
Monitoring Technique Thin-Layer Chromatography (TLC) with UV visualization
Post-Purification Analysis NMR Spectroscopy, Mass Spectrometry

It is important to note that the optimal conditions for purification can vary depending on the specific impurities present in the crude reaction mixture. Therefore, the development of a purification protocol often involves some degree of empirical optimization.

Chemical Reactivity and Mechanistic Investigations of 1 Thiophen 2 Yl Pent 4 En 1 One

Reactivity of the Unsaturated Ketone Moiety

The α,β-unsaturated ketone, or enone, functionality is a versatile platform for a variety of chemical reactions. The conjugation of the carbon-carbon double bond with the carbonyl group creates a delocalized π-system, resulting in two electrophilic centers: the carbonyl carbon and the β-carbon. libretexts.orgwikipedia.orgwikipedia.org This electronic feature governs the regioselectivity of nucleophilic attacks and allows for participation in cycloaddition and enolate-mediated reactions.

Nucleophilic Addition Reactions (1,2- vs. 1,4-Conjugate Additions)

Nucleophilic attack on the enone system of 1-(thiophen-2-yl)pent-4-en-1-one can occur via two primary pathways: direct (1,2) addition to the carbonyl carbon or conjugate (1,4) addition to the β-carbon. libretexts.orgwikipedia.orgwikipedia.org The preferred pathway is largely determined by the nature of the nucleophile. libretexts.orglibretexts.org

1,2-Addition: Hard, highly reactive nucleophiles, such as Grignard reagents and organolithium compounds, tend to favor 1,2-addition. This is considered a kinetically controlled process, as the carbonyl carbon is the most electrophilic site. The reaction is typically irreversible. libretexts.orglibretexts.orglumenlearning.com

1,4-Conjugate Addition: Softer, less basic nucleophiles, including amines, thiols, cyanides, and Gilman (organocuprate) reagents, generally favor 1,4-addition. wikipedia.orgpressbooks.pub This pathway leads to a more thermodynamically stable product, an enolate intermediate, which is subsequently protonated. wikipedia.orglumenlearning.com The Michael reaction, a well-known example of 1,4-addition, involves the addition of an enolate to an α,β-unsaturated carbonyl compound. pressbooks.pubrsc.org

The thiophene (B33073) ring, being an electron-donating group, can influence the electrophilicity of the enone system. It can potentially modulate the relative reactivity of the carbonyl carbon and the β-carbon, thereby affecting the ratio of 1,2- to 1,4-addition products.

Nucleophile TypePredominant Addition PathwayProduct TypeControlling Factor
Hard (e.g., Grignard, Organolithiums)1,2-AdditionAllylic AlcoholKinetic Control
Soft (e.g., Amines, Thiols, Gilman Reagents)1,4-Conjugate AdditionSaturated KetoneThermodynamic Control

Cycloaddition Reactions (e.g., Diels-Alder, [2+2] Cycloadditions)

The enone moiety of this compound can participate in cycloaddition reactions, offering pathways to complex cyclic structures.

Diels-Alder Reaction ([4+2] Cycloaddition): In a Diels-Alder reaction, the α,β-unsaturated ketone can act as a dienophile, reacting with a conjugated diene. The reaction is facilitated by the presence of electron-withdrawing groups on the dienophile. organic-chemistry.org The carbonyl group of the enone serves this purpose. The presence of the thiophene ring can influence the stereoselectivity of the reaction. While α,β-unsaturated ketones are considered challenging dienophiles, these reactions can be promoted using catalysts such as cinchona alkaloids. acs.org

[2+2] Cycloaddition: Photochemical [2+2] cycloadditions between an enone and an alkene are a powerful method for constructing cyclobutane (B1203170) rings. organicreactions.orgwikipedia.org This reaction proceeds through the photoexcitation of the enone to a triplet state, which then reacts with a ground-state alkene in a stepwise manner via a diradical intermediate. wikipedia.org For acyclic enones like this compound, intermolecular [2+2] cycloadditions can be inefficient under standard UV irradiation due to competing cis-trans isomerization. However, the use of visible light photocatalysis with ruthenium(II) complexes has been shown to facilitate efficient and selective [2+2] heterodimerizations of acyclic enones. nih.govacs.org

Enolization and Enolate Chemistry

The presence of α-hydrogens in this compound allows for the formation of enolates upon treatment with a base. Enolates are key reactive intermediates in a variety of carbon-carbon bond-forming reactions. nih.govpitt.edu The regioselectivity of enolate formation is dependent on the reaction conditions.

Kinetic vs. Thermodynamic Enolates: In unsymmetrical ketones, two different enolates can potentially form. The kinetic enolate is formed faster by deprotonation of the less sterically hindered α-hydrogen, typically at low temperatures with a bulky, strong base like lithium diisopropylamide (LDA). The thermodynamic enolate is the more stable enolate and is favored under conditions of equilibrium, usually at higher temperatures with a smaller, weaker base. pitt.edujove.com

The enolate derived from this compound can then act as a nucleophile in reactions such as alkylations and aldol (B89426) condensations. The Michael reaction, as previously mentioned, involves the 1,4-addition of an enolate to an α,β-unsaturated carbonyl compound. rsc.orgyoutube.com

Reactivity of the Terminal Alkene Functional Group

The isolated terminal alkene in this compound exhibits reactivity characteristic of a typical carbon-carbon double bond, primarily undergoing addition reactions.

Electrophilic Addition Reactions

The electron-rich π-bond of the alkene is susceptible to attack by electrophiles. byjus.comsavemyexams.comchemistrysteps.com The addition of protic acids, such as hydrogen halides (HX), proceeds via a two-step mechanism. The initial attack of the electrophile (H+) on the double bond forms a carbocation intermediate. chemistrysteps.comlibretexts.org According to Markovnikov's rule, the hydrogen atom adds to the carbon atom that already has more hydrogen atoms, leading to the more stable secondary carbocation. Subsequent attack by the nucleophilic halide on the carbocation yields the final product. byjus.com

ReagentProduct TypeRegioselectivity
H-X (e.g., HBr, HCl)HaloalkaneMarkovnikov
H₂O / H⁺AlcoholMarkovnikov

Polymerization and Oligomerization Mechanisms

The presence of a terminal double bond in the pentenyl chain makes this compound a monomer capable of undergoing polymerization and oligomerization. The reaction would proceed through the addition to the C=C double bond, potentially leaving the thiophene and carbonyl groups as pendant functionalities on the polymer backbone. The mechanism of polymerization could be initiated by radical, cationic, or anionic methods, depending on the chosen reagents and conditions.

Radical Polymerization: Initiated by agents like AIBN (azobisisobutyronitrile) or benzoyl peroxide, this mechanism would involve the formation of a radical at the terminal carbon, followed by propagation through reaction with other monomer units. The resulting polymer would feature a polyethylene-like backbone with pendant 2-thienoyl groups.

Cationic Polymerization: Strong acids or Lewis acids could initiate polymerization by protonating the double bond, leading to the formation of a secondary carbocation. This cation would then be attacked by the double bond of another monomer molecule. The electron-withdrawing nature of the adjacent carbonyl group might disfavor this mechanism by destabilizing the carbocation.

Anionic Polymerization: This would require a strong nucleophile to attack the double bond, generating a carbanion. This method is generally effective for alkenes substituted with electron-withdrawing groups, but the proximity of the carbonyl group in this compound could lead to side reactions, such as conjugate addition.

Table 1: Predicted Polymerization and Oligomerization Reactions

Reaction Type Initiator/Catalyst Predicted Product
Radical Polymerization AIBN, heat Poly(this compound)
Cationic Oligomerization BF₃·OEt₂ Oligomers with varying chain lengths

Reactivity of the Thiophene Heterocycle

The thiophene ring is an electron-rich aromatic system and readily undergoes electrophilic aromatic substitution. However, the presence of the deactivating acyl group at the 2-position significantly influences its reactivity and regioselectivity.

Thiophene is more reactive towards electrophiles than benzene (B151609). Electrophilic substitution on an unsubstituted thiophene ring occurs preferentially at the C2 (or α) position. pearson.com When the C2 position is occupied, as in this compound, the substitution is directed to the C5 position. The acyl group is a deactivating group and a meta-director in benzene chemistry. In the thiophene system, it deactivates the ring towards electrophilic attack but directs incoming electrophiles primarily to the C5 position, and to a lesser extent, the C4 position.

The mechanism proceeds via the formation of a resonance-stabilized cationic intermediate, often referred to as a sigma complex or arenium ion. dalalinstitute.com The attack at the C5 position leads to a more stable intermediate compared to attack at C4, as the positive charge can be delocalized more effectively without placing it on the carbon adjacent to the electron-withdrawing carbonyl group.

Table 2: Predicted Electrophilic Aromatic Substitution Reactions

Reaction Reagent Major Product
Nitration HNO₃/H₂SO₄ 1-(5-Nitrothiophen-2-yl)pent-4-en-1-one
Bromination NBS, DMF 1-(5-Bromothiophen-2-yl)pent-4-en-1-one
Friedel-Crafts Acylation Ac₂O, H₃PO₄ 1-(5-Acetylthiophen-2-yl)pent-4-en-1-one

The most acidic proton on the thiophene ring of this compound is at the C5 position. This allows for regioselective deprotonation (metalation) using a strong base, such as n-butyllithium (n-BuLi), to form a 5-lithiated thiophene derivative. This organometallic intermediate is a powerful nucleophile and can be used in a variety of subsequent cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.

Common cross-coupling reactions that could be employed include Suzuki, Stille, and Negishi couplings, which would involve the reaction of the lithiated thiophene with a suitable electrophile, often in the presence of a palladium catalyst.

Table 3: Predicted Metalation and Cross-Coupling Reactions

Reaction Type Reagents Predicted Product
Suzuki Coupling 1. n-BuLi 2. B(OiPr)₃ 3. Aryl-Br, Pd(PPh₃)₄, Na₂CO₃ 1-(5-Arylthiophen-2-yl)pent-4-en-1-one
Stille Coupling 1. n-BuLi 2. Me₃SnCl 3. Aryl-I, Pd(PPh₃)₄ 1-(5-Arylthiophen-2-yl)pent-4-en-1-one
Negishi Coupling 1. n-BuLi 2. ZnCl₂ 3. Aryl-Br, Pd(dppf)Cl₂ 1-(5-Arylthiophen-2-yl)pent-4-en-1-one

Cascade and Tandem Reactions Involving Multiple Functional Groups in this compound

The presence of multiple reactive sites in this compound opens up possibilities for elegant cascade or tandem reactions, where a single event triggers a sequence of transformations to build molecular complexity in one pot. rsc.org

For instance, an intramolecular Heck reaction could be envisioned. If a halogen were introduced at the C3 position of the thiophene ring, a palladium catalyst could initiate a reaction between the C-X bond and the terminal alkene, leading to the formation of a new six-membered ring fused to the thiophene.

Another possibility is a Nazarov cyclization precursor. If the double bond were to be isomerized into conjugation with the ketone, the resulting dienone could undergo a 4π-electrocyclization upon treatment with a Lewis or Brønsted acid, forming a cyclopentenone ring fused to the thiophene.

Table 4: Hypothetical Cascade and Tandem Reactions

Reaction Name Initiating Step/Reagent Key Intermediate Final Product Structure
Intramolecular Heck Reaction Pd(OAc)₂, PPh₃ on a 3-halo-thiophene precursor Palladacycle Fused bicyclic system
Paal-Knorr Thiophene Synthesis Acid-catalyzed reaction of a 1,4-dicarbonyl precursor Dicarbonyl compound Substituted thiophene derivative

Stereochemical Outcomes and Diastereoselective/Enantioselective Transformations

The ketone and alkene functionalities in this compound are prochiral, meaning they can be converted into chiral centers through appropriate chemical transformations. This allows for the possibility of diastereoselective and enantioselective reactions.

Enantioselective Reduction of the Ketone: The carbonyl group can be reduced to a secondary alcohol using chiral reducing agents, such as those derived from boranes (e.g., CBS catalyst) or chiral metal complexes (e.g., Noyori's ruthenium catalysts), to yield one enantiomer of 1-(thiophen-2-yl)pent-4-en-2-ol in excess.

Diastereoselective Reactions of the Alkene: Reactions such as dihydroxylation or epoxidation of the alkene can create two new stereocenters. The use of chiral reagents (e.g., Sharpless asymmetric dihydroxylation or epoxidation) could control the absolute stereochemistry of these centers. The existing chirality in the molecule (if the ketone has been reduced enantioselectively) could also influence the stereochemical outcome of subsequent reactions on the alkene, leading to diastereoselectivity.

Conjugate Addition: If the double bond is first isomerized into conjugation with the ketone to form 1-(thiophen-2-yl)pent-2-en-1-one, enantioselective conjugate addition of nucleophiles, catalyzed by chiral organocatalysts or metal complexes, could be used to create a stereocenter at the β-position to the carbonyl group.

Table 5: Potential Stereoselective Transformations

Reaction Type Reagent/Catalyst Stereochemical Outcome Product
Asymmetric Reduction (R)-CBS catalyst, BH₃·SMe₂ Enantioselective (R)-1-(Thiophen-2-yl)pent-4-en-1-ol
Asymmetric Dihydroxylation AD-mix-β Diastereoselective/Enantioselective (4S,5R)-1-(Thiophen-2-yl)pentane-1,4,5-triol
Asymmetric Epoxidation Jacobsen's catalyst Enantioselective 1-(Thiophen-2-yl)-1-((2R,3S)-3-ethyloxiran-2-yl)methanone

Applications of 1 Thiophen 2 Yl Pent 4 En 1 One in Advanced Organic Synthesis

1-(Thiophen-2-yl)pent-4-en-1-one as a Key Synthon in the Synthesis of Complex Organic Architectures

The unique combination of a heteroaromatic ring, a carbonyl group, and an olefinic bond makes this compound a valuable building block for the synthesis of intricate organic molecules. The thiophene (B33073) ring itself is a common isostere of benzene (B151609) and is found in numerous biologically active compounds. researchgate.net The presence of the ketone and alkene moieties further enhances its synthetic utility, allowing for sequential or domino reactions to build molecular complexity rapidly.

This synthon can be employed in various carbon-carbon and carbon-heteroatom bond-forming reactions. The ketone can undergo aldol (B89426) condensations, Wittig reactions, or reductive aminations, while the alkene is amenable to reactions such as hydroboration-oxidation, epoxidation, or metathesis. The thiophene ring can be functionalized through electrophilic substitution or metal-catalyzed cross-coupling reactions. nih.govresearchgate.net The strategic combination of these transformations allows for the assembly of diverse molecular scaffolds from this single starting material.

Derivatization Strategies for Expanding the Chemical Space of this compound Analogues

Expanding the chemical space around a core scaffold is a crucial strategy in drug discovery and materials science. scielo.brresearchgate.net this compound is an ideal candidate for such derivatization efforts due to its multiple functional groups that can be selectively modified.

Modifications at the Ketone Carbonyl

The ketone carbonyl group is a primary site for a variety of chemical modifications. These transformations can introduce new functional groups and stereocenters, significantly diversifying the molecular architecture.

Reaction Type Reagents and Conditions Product Type Potential Applications
Reduction NaBH₄, LiAlH₄Secondary alcoholIntroduction of a chiral center, precursor for esters and ethers.
Grignard Reaction RMgXTertiary alcoholFormation of a new C-C bond, increasing molecular complexity.
Wittig Reaction Ph₃P=CHRAlkeneConversion of the carbonyl to a C=C bond, for further functionalization.
Reductive Amination RNH₂, NaBH₃CNAmineIntroduction of a nitrogen-containing functional group.
Thionation Lawesson's ReagentThioketoneSynthesis of sulfur-containing heterocycles. nih.gov

Transformations at the Alkene Moiety

The terminal alkene provides another handle for introducing structural diversity. A wide array of well-established reactions can be performed on this functional group.

Reaction Type Reagents and Conditions Product Type Potential Applications
Hydrogenation H₂, Pd/CAlkaneSaturation of the side chain, modifying the lipophilicity.
Hydroboration-Oxidation 1. BH₃-THF; 2. H₂O₂, NaOHPrimary alcoholAnti-Markovnikov addition of a hydroxyl group.
Epoxidation m-CPBAEpoxidePrecursor for diols, amino alcohols, and other functional groups.
Diels-Alder Reaction DieneCyclohexene derivativeFormation of a new six-membered ring.
Heck Reaction Aryl halide, Pd catalystSubstituted alkeneFormation of a new C-C bond with an aryl group.

Substitutions and Functionalizations on the Thiophene Ring

The thiophene ring is susceptible to electrophilic substitution, primarily at the 5-position due to the activating effect of the sulfur atom. nih.govrsc.org This allows for the introduction of various substituents onto the heteroaromatic core.

Reaction Type Reagents and Conditions Product Type Potential Applications
Halogenation NBS, NCS5-HalothiophenePrecursor for cross-coupling reactions. rsc.org
Nitration HNO₃/H₂SO₄5-NitrothiopheneCan be reduced to an amino group for further derivatization.
Friedel-Crafts Acylation Acyl chloride, AlCl₃5-AcylthiopheneIntroduction of another ketone functionality.
Suzuki Coupling Arylboronic acid, Pd catalyst5-ArylthiopheneFormation of biaryl structures. nih.gov
Lithiation n-BuLi5-LithiothiopheneA versatile intermediate for reaction with various electrophiles. wikipedia.org

Building Block for Heterocyclic Compound Synthesis

Heterocyclic compounds are of paramount importance in medicinal chemistry and materials science. ossila.comsigmaaldrich.comthieme-connect.de this compound can serve as a precursor for the synthesis of a variety of new heterocyclic systems. The ketone and alkene functionalities can participate in cyclization reactions to form new rings fused to or substituted on the thiophene core. For example, reaction with hydrazine (B178648) derivatives can lead to the formation of pyrazolines, while condensation with β-dicarbonyl compounds can yield pyridinones. The synthesis of 2,4-disubstituted thiophenes has been achieved through condensation reactions, highlighting the utility of thiophene-based synthons. researchgate.net

Ligand Precursor in Organometallic Chemistry

The sulfur atom in the thiophene ring and the oxygen atom of the ketone can act as coordination sites for metal ions. Furthermore, the alkene can participate in π-bonding with transition metals. This allows for the potential use of this compound and its derivatives as ligands in organometallic chemistry. The synthesis of metal complexes with such ligands could lead to new catalysts with unique reactivity or materials with interesting electronic and photophysical properties. The ability to functionalize the ligand at multiple positions offers a means to fine-tune the steric and electronic properties of the resulting metal complexes.

Catalytic Applications Involving 1 Thiophen 2 Yl Pent 4 En 1 One

1-(Thiophen-2-yl)pent-4-en-1-one as a Substrate in Transition Metal-Catalyzed Processes

Transition metal-catalyzed reactions are fundamental to modern organic synthesis, enabling the efficient formation of complex molecules. The structure of this compound, featuring a terminal alkene, a ketone, and a thiophene (B33073) ring, suggests its potential as a substrate in various catalytic processes. However, a detailed search of the scientific literature did not yield specific examples or data for the following reactions using this compound.

Hydrogenation and Hydroformylation Reactions

Hydrogenation of the terminal double bond or the thiophene ring, and hydroformylation of the alkene are theoretically plausible transformations. These reactions would yield valuable saturated ketones, alcohols, or aldehydes, respectively. Despite the general prevalence of these catalytic methods, no studies specifically documenting the hydrogenation or hydroformylation of this compound were found.

Cross-Coupling Reactions (e.g., Heck, Suzuki-Miyaura)

Cross-coupling reactions are powerful tools for carbon-carbon bond formation. The thiophene ring in this compound could potentially undergo C-H activation or be transformed into a suitable halide or boronic acid derivative for use in Heck or Suzuki-Miyaura couplings. nih.govorganic-chemistry.orgwikipedia.orglibretexts.orglibretexts.org The Heck reaction, for instance, typically involves the coupling of an unsaturated halide with an alkene. nih.govorganic-chemistry.orgwikipedia.org Similarly, the Suzuki-Miyaura coupling joins an organoboron compound with a halide or triflate. libretexts.orgnih.gov However, no literature could be found that describes the use of this compound or its simple derivatives as a coupling partner in these reactions.

Olefin Metathesis with this compound

Olefin metathesis is a versatile reaction for the rearrangement of carbon-carbon double bonds. fiveable.melibretexts.orgyoutube.comyoutube.comyoutube.com Given the terminal alkene in this compound, it could theoretically participate in ring-closing metathesis (if appropriately functionalized), cross-metathesis with other olefins, or ring-opening metathesis polymerization. A thorough search did not uncover any published research detailing the application of this specific compound in any form of olefin metathesis.

Organocatalytic Transformations Utilizing this compound

Organocatalysis offers a metal-free alternative for many organic transformations. The enone functionality within this compound makes it a potential substrate for various organocatalytic reactions, such as Michael additions or aldol (B89426) reactions. nih.govrsc.orgnih.gov However, no specific studies on the use of this compound in organocatalytic transformations have been reported in the available literature.

Advanced Spectroscopic and Computational Investigations of 1 Thiophen 2 Yl Pent 4 En 1 One

High-Resolution Spectroscopic Characterization Techniques

Advanced spectroscopic techniques are indispensable for the unambiguous structural confirmation of organic molecules. For a compound such as 1-(Thiophen-2-yl)pent-4-en-1-one, which contains multiple functional groups and spin systems, high-resolution methods provide insights far beyond simple connectivity, revealing detailed information about its three-dimensional structure, functional group interactions, and precise mass.

Two-Dimensional Nuclear Magnetic Resonance (2D NMR) Spectroscopy for Structural Elucidation beyond Basic Connectivity

While one-dimensional (1D) NMR provides initial information on the chemical environment of protons (¹H) and carbons (¹³C), 2D NMR techniques are essential for assembling the complete molecular structure of complex molecules by revealing through-bond and through-space correlations. wikipedia.org For this compound, several 2D NMR experiments would be crucial for its complete structural assignment.

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). For the title compound, COSY would show correlations between the adjacent protons in the pentenone chain (H-2'/H-3' and H-3'/H-4') and within the terminal vinyl group (H-4'/H-5'). It would also reveal the couplings between the protons on the thiophene (B33073) ring.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment maps protons directly to the carbons they are attached to. wikipedia.org This is a powerful tool for assigning carbon signals based on their corresponding, and more easily interpreted, proton signals. Each CH, CH₂, and CH₃ group in the molecule would produce a cross-peak, correlating the ¹H and ¹³C chemical shifts.

Expected HSQC and COSY Correlations for this compound:

Proton(s)Expected COSY CorrelationsExpected HSQC Carbon Correlation
H-3 (Thiophene)H-4C-3
H-4 (Thiophene)H-3, H-5C-4
H-5 (Thiophene)H-4C-5
H-2' (CH₂)H-3'C-2'
H-3' (CH₂)H-2', H-4'C-3'
H-4' (CH)H-3', H-5'C-4'
H-5' (CH₂)H-4'C-5'

Vibrational Spectroscopy (Advanced FTIR, Raman) for Functional Group Interactions and Conformational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, probes the vibrational modes of a molecule. These methods are excellent for identifying functional groups, as each group has characteristic absorption or scattering frequencies. iosrjournals.org For this compound, these techniques would confirm the presence of the key carbonyl, alkene, and thiophene moieties.

The analysis of thiophene and its derivatives often shows characteristic ring stretching vibrations in the 1530-1350 cm⁻¹ region. iosrjournals.org The C-S stretching modes are typically observed at lower wavenumbers, between 850 and 600 cm⁻¹. iosrjournals.org

Key Vibrational Frequencies for this compound:

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Technique
Thiophene C-HStretching3100–3000FTIR/Raman
Alkene C-H (=CH₂)Stretching3095–3075FTIR/Raman
Alkyl C-H (-CH₂-)Stretching2950–2850FTIR/Raman
Carbonyl (C=O)Stretching1685–1665 (Aryl Ketone)FTIR (Strong)
Alkene (C=C)Stretching1650–1630FTIR/Raman
Thiophene RingC=C Stretching~1530, ~1410, ~1350FTIR/Raman iosrjournals.org
Alkene (=CH₂)Out-of-Plane Bend~990, ~910FTIR
Thiophene RingC-S Stretching850–600Raman iosrjournals.org

Mass Spectrometry Techniques (e.g., HRMS, MS/MS) for Fragmentation Pathways and Isotope Abundance

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), which can be used to determine its elemental formula. nih.gov For C₉H₁₀OS, the expected exact mass is 166.0452, and HRMS can confirm this with high confidence.

Tandem mass spectrometry (MS/MS) involves selecting the molecular ion and subjecting it to fragmentation. The resulting fragmentation pattern provides structural information. For this compound, key fragmentation pathways would likely involve:

Alpha-cleavage: Breakage of the bond between the carbonyl carbon and the adjacent methylene (B1212753) group (C1'-C2'), leading to a thienoyl cation.

McLafferty Rearrangement: If sterically possible, a gamma-hydrogen from the pentenyl chain could be transferred to the carbonyl oxygen, followed by cleavage to produce a neutral alkene and a charged enol.

Loss of the Butenyl Radical: Cleavage of the C1'-C2' bond to lose a C₄H₇ radical.

X-ray Crystallography for Solid-State Structural Analysis

Theoretical and Computational Chemistry Studies

Computational chemistry complements experimental data by providing a theoretical framework to understand the electronic properties and behavior of molecules.

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Molecular Orbitals

Density Functional Theory (DFT) is a powerful computational method used to predict molecular properties. nih.gov By employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), researchers can perform geometry optimization to find the most stable conformation of this compound. nih.gov

These calculations can also predict:

Vibrational Frequencies: Calculated frequencies can be compared with experimental FTIR and Raman spectra to aid in the assignment of complex vibrational modes. researchgate.net

NMR Chemical Shifts: Theoretical calculations of NMR shielding tensors can help assign ambiguous signals in experimental spectra. nih.gov

Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and electronic excitation properties. For this molecule, the HOMO is expected to have significant contributions from the electron-rich thiophene ring, while the LUMO is likely centered on the conjugated acyl system.

Calculated Molecular Properties (Hypothetical DFT Data):

PropertyInformation ObtainedExample Computational Method
Optimized GeometryBond lengths, bond angles, dihedral anglesDFT/B3LYP/6-311++G(d,p)
HOMO EnergyElectron-donating ability, site of oxidationDFT/B3LYP/6-311++G(d,p)
LUMO EnergyElectron-accepting ability, site of reductionDFT/B3LYP/6-311++G(d,p)
HOMO-LUMO GapKinetic stability, electronic transitionsDFT/B3LYP/6-311++G(d,p)
Molecular Electrostatic Potential (MEP)Mapping of electron density, prediction of nucleophilic/electrophilic sitesDFT/B3LYP/6-311++G(d,p)

Conformational Analysis and Energy Landscapes

The conformational flexibility of this compound is primarily dictated by the rotation around the single bonds of its backbone. Of particular significance is the orientation of the thiophene ring relative to the carbonyl group and the conformation of the pentenone chain.

Computational studies on similar α,β-unsaturated ketones reveal the existence of two primary planar conformers around the C-C bond connecting the carbonyl group and the α,β-double bond: the s-trans and s-cis conformers. The s-trans conformer, where the double bond and the carbonyl group are on opposite sides of the single bond, is generally found to be more stable due to reduced steric hindrance. The energy difference between these conformers is typically in the range of a few kcal/mol. For this compound, the potential energy surface is expected to be dominated by these two conformers, with the s-trans form being the global minimum.

Furthermore, rotation around the bond connecting the thiophene ring to the carbonyl group introduces additional conformational possibilities. The thiophene ring can adopt different orientations relative to the plane of the enone moiety. The lowest energy conformers would likely involve a near-coplanar arrangement to maximize π-conjugation between the thiophene ring and the enone system, which is a common feature observed in related thiophene chalcones. The interplay between these rotational degrees of freedom gives rise to a complex potential energy landscape with several local minima.

Table 1: Hypothetical Relative Energies of Key Conformers of this compound

ConformerDihedral Angle (Thiophene-C=O)Dihedral Angle (C=C-C=O)Relative Energy (kcal/mol)
1 (s-trans, syn)~0°~180°0.0 (Global Minimum)
2 (s-trans, anti)~180°~180°0.5 - 1.5
3 (s-cis, syn)~0°~0°2.0 - 4.0
4 (s-cis, anti)~180°~0°2.5 - 4.5

Note: The data in this table is hypothetical and based on typical values for analogous compounds. 'syn' and 'anti' refer to the orientation of the thiophene sulfur atom relative to the carbonyl oxygen.

Reaction Mechanism Elucidation via Computational Transition State Search

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions. For this compound, a key reaction of interest is the Michael addition to the α,β-unsaturated system. This reaction is fundamental in organic synthesis for the formation of carbon-carbon bonds.

A computational transition state search, typically employing density functional theory (DFT) methods, can elucidate the step-by-step mechanism of a Michael addition. For instance, the reaction with a nucleophile, such as a thiol, would likely proceed through a base-catalyzed pathway. nih.gov The computational investigation would involve locating the transition state for the nucleophilic attack on the β-carbon of the enone. The calculated activation energy for this step would provide insight into the reaction kinetics.

Studies on related α,β-unsaturated carbonyl compounds have shown that the conformation of the substrate can significantly influence the reaction barrier. nih.gov For example, the s-cis conformer, although higher in energy, can sometimes exhibit a lower activation barrier for nucleophilic attack compared to the more stable s-trans conformer. nih.gov A detailed computational study on this compound would map out the potential energy surface of the reaction, identifying the intermediates and transition states, and thereby providing a comprehensive understanding of the reaction mechanism.

Spectroscopic Property Prediction (e.g., NMR chemical shifts, UV-Vis absorption maxima)

Computational methods are invaluable for predicting spectroscopic properties, which can aid in the characterization and identification of compounds.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a standard application of DFT. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, it is possible to obtain theoretical chemical shifts that can be compared with experimental data. For this molecule, characteristic signals would be expected for the thiophene protons, the vinylic protons of the pentenone chain, and the carbonyl carbon. Research on similar thiophene-based chalcones has shown good agreement between DFT-calculated and experimental NMR spectra. arabjchem.org

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Thiophene H37.2 - 7.4-
Thiophene H47.0 - 7.2-
Thiophene H57.6 - 7.8-
-CO-CH=6.8 - 7.0-
=CH-CH₂-6.1 - 6.3-
-CH₂-CH=CH₂2.4 - 2.6-
=CH₂5.0 - 5.2-
C=O-185 - 195
Thiophene C2-140 - 145
Thiophene C3-127 - 130
Thiophene C4-128 - 131
Thiophene C5-132 - 135
-CO-C H=-125 - 130
=C H-CH₂--135 - 140
-CH₂--30 - 35
=CH₂-115 - 120

Note: The data in this table is hypothetical and based on typical values for analogous compounds and general knowledge of NMR spectroscopy.

UV-Vis Absorption Maxima: Time-dependent DFT (TD-DFT) is a widely used method to predict the electronic absorption spectra of molecules. For this compound, the UV-Vis spectrum is expected to be characterized by π-π* and n-π* transitions. The extended conjugation involving the thiophene ring and the enone system would likely result in an absorption maximum in the UV region. TD-DFT calculations can predict the wavelength of maximum absorption (λmax) and the corresponding oscillator strengths, providing a theoretical UV-Vis spectrum that can be compared with experimental measurements. Theoretical studies on α,β-unsaturated thiophene derivatives have demonstrated the utility of TD-DFT in understanding their electronic properties. researchgate.net

Advanced Chiroptical Spectroscopy (e.g., VCD, ECD) for Stereochemical Assignment

While this compound is itself achiral, it can be readily converted into chiral derivatives, for example, through asymmetric synthesis or by reaction at the double bond. For such chiral derivatives, advanced chiroptical spectroscopic techniques like Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are exceptionally powerful for determining the absolute configuration.

These techniques measure the differential absorption of left and right circularly polarized light. saschirality.org The resulting spectra are highly sensitive to the three-dimensional arrangement of atoms in a molecule. By comparing the experimentally measured VCD or ECD spectrum with the spectrum predicted computationally for a specific enantiomer, it is possible to unambiguously assign the absolute stereochemistry.

The computational prediction of VCD and ECD spectra is a well-established methodology, typically performed using DFT. vanderbilt.edu For a chiral derivative of this compound, this would involve:

Performing a conformational search to identify all significant low-energy conformers.

Calculating the VCD and ECD spectra for each conformer.

Averaging the spectra based on the Boltzmann population of each conformer.

Comparing the final theoretical spectrum with the experimental one.

The application of chiroptical spectroscopy to chiral thiophene derivatives has been successfully demonstrated in the literature, highlighting its reliability for stereochemical elucidation. nih.gov

Exploration of 1 Thiophen 2 Yl Pent 4 En 1 One in Materials Science and Polymer Chemistry

Self-Assembly and Supramolecular Chemistry with 1-(Thiophen-2-yl)pent-4-en-1-one DerivativesThere are no available studies concerning the self-assembly or supramolecular chemistry of derivatives of this compound.

Due to the absence of research in these specific areas, a detailed article with data tables and research findings as requested cannot be generated.

Bio Relevant Chemical Interactions and Mechanistic Insights of 1 Thiophen 2 Yl Pent 4 En 1 One Excluding Clinical Data

Chemical Scaffolding for Probing Biological Pathways

The unique structural features of 1-(Thiophen-2-yl)pent-4-en-1-one make it a valuable scaffold for the design of molecular tools aimed at investigating biological pathways. Its thiophene (B33073) ring can engage in various non-covalent interactions, while the enone moiety offers a site for potential covalent modification of biological nucleophiles.

While specific molecular docking studies on this compound are not extensively documented in publicly available literature, the behavior of analogous thiophene-containing ligands in computational studies provides significant insights into its potential protein interactions. Molecular docking simulations are pivotal in drug discovery and design, offering predictions of how a ligand might bind to a protein's active site. nih.gov

For thiophene derivatives, key interactions often involve the sulfur atom, which can participate in hydrogen bonding and hydrophobic interactions. The aromatic thiophene ring can also form π-π stacking and hydrophobic interactions with the amino acid residues of a protein's binding pocket. In silico-guided drug design for other thiophene-containing molecules has highlighted the importance of these interactions in achieving high binding affinity and selectivity. nih.govresearchgate.net For instance, studies on benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one derivatives have shown that electrostatic interactions play a crucial role in their affinity for serotonin (B10506) receptors. mdpi.com

Table 1: Potential Ligand-Protein Interactions of this compound based on Analogous Compounds

Structural Moiety Potential Interaction Type Interacting Amino Acid Residues (Examples)
Thiophene Ringπ-π Stacking, Hydrophobic InteractionsPhenylalanine, Tyrosine, Tryptophan, Leucine, Valine
Thiophene SulfurHydrogen Bonding, Halogen BondingSerine, Threonine, Cysteine
Carbonyl GroupHydrogen Bonding (Acceptor)Serine, Threonine, Lysine (B10760008), Arginine
Alkene ChainHydrophobic InteractionsLeucine, Isoleucine, Valine, Alanine

The this compound structure contains an α,β-unsaturated ketone, a well-known Michael acceptor. This functional group is susceptible to nucleophilic attack by amino acid residues with nucleophilic side chains, such as cysteine (thiol group) and lysine (amino group), which are often found in the active sites of enzymes. This reactivity suggests that this compound could act as an irreversible or covalent inhibitor of certain enzymes.

The mechanism of inhibition would likely proceed via a Michael addition reaction. In this process, a nucleophilic residue from the enzyme's active site would attack the β-carbon of the enone system, leading to the formation of a covalent bond between the inhibitor and the enzyme. This covalent modification can permanently inactivate the enzyme, thereby inhibiting its biological function. The specificity of this inhibition would depend on the accessibility and reactivity of the nucleophilic residue within the target enzyme's active site.

Chemical Biology Probes Derived from this compound

A chemical probe is a small molecule designed to selectively interact with a specific protein target, enabling the study of that protein's function in a biological system. escholarship.org High-quality chemical probes are characterized by their potency, selectivity, and demonstrated on-target action. escholarship.org

Derivatives of this compound could be developed into valuable chemical biology probes. rsc.org The reactive enone functionality could be exploited for the attachment of reporter tags, such as fluorophores or biotin, through click chemistry or other bioconjugation techniques. Such tagged probes would allow for the visualization and identification of the protein targets of the parent compound within a cellular context.

Furthermore, the thiophene scaffold can be systematically modified to enhance potency and selectivity for a particular target. The development of a corresponding inactive analog, for use as a negative control, would be a critical step in validating the probe's on-target effects. escholarship.org

Structure-Activity Relationships in Bio-inspired Chemical Synthesis

The study of structure-activity relationships (SAR) is fundamental to medicinal chemistry and involves systematically altering the chemical structure of a compound to assess the impact of these changes on its biological activity. nih.gov For thiophene-containing compounds, SAR studies have revealed key structural features that govern their biological effects. nih.govebi.ac.uk

In the context of this compound, several modifications could be envisioned to explore the SAR and potentially enhance its biological activity. These modifications could target the thiophene ring, the pentenone linker, or both.

Table 2: Potential Structural Modifications and their Hypothesized Impact on Activity

Modification Site Type of Modification Potential Impact on Biological Activity
Thiophene RingSubstitution with various functional groups (e.g., halogens, alkyls, aryls)Altering electronic properties, steric hindrance, and interaction with the binding pocket. nih.govresearchgate.net
Pentenone ChainVarying the length of the alkyl chainModifying the flexibility and distance between the thiophene ring and the reactive enone.
Pentenone ChainIntroducing substituents on the double bondInfluencing the reactivity of the Michael acceptor and steric interactions.
Carbonyl GroupReduction to a hydroxyl groupRemoving the Michael acceptor functionality to create a negative control or a different type of inhibitor. mdpi.com

For example, the introduction of bulky substituents on the thiophene ring could enhance selectivity by preventing the compound from binding to proteins with smaller binding pockets. digitellinc.com Conversely, the addition of hydrogen bond donors or acceptors could improve binding affinity to targets with complementary residues. nih.gov The synthesis and biological evaluation of a library of such analogs would be essential to establish a clear SAR for this chemical scaffold. digitellinc.com

Future Directions and Emerging Research Avenues for 1 Thiophen 2 Yl Pent 4 En 1 One

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of 1-(Thiophen-2-yl)pent-4-en-1-one and its derivatives is a prime candidate for the application of flow chemistry and automated synthesis. Continuous flow processes offer numerous advantages over traditional batch methods, including enhanced safety, better heat and mass transfer, and improved scalability. seqens.comchemicalindustryjournal.co.ukacs.orgasynt.com For a molecule like this compound, which involves potentially exothermic reactions and the handling of reactive intermediates, flow chemistry provides a much safer and more controlled environment. chemicalindustryjournal.co.uk

Automated synthesis platforms can be integrated with flow reactors to enable high-throughput screening of reaction conditions and the rapid generation of a library of derivatives. asynt.com This would allow for the systematic exploration of the chemical space around this compound, facilitating the discovery of new compounds with optimized properties. The preparation of ketones and their derivatives has been successfully demonstrated in flow systems, highlighting the feasibility of this approach for the target compound. uni-muenchen.deacs.org

Table 1: Hypothetical Comparison of Batch vs. Flow Synthesis for this compound

ParameterTraditional Batch SynthesisContinuous Flow Synthesis
Reaction Time 8 - 12 hours15 - 30 minutes
Yield 65 - 75%> 90%
Safety Handling of bulk reagents, potential for thermal runawaySmall reaction volumes, enhanced heat dissipation
Scalability Difficult, requires significant process redevelopmentReadily scalable by extending reaction time or using larger reactors
Reproducibility Operator-dependentHigh, due to precise control of parameters

This table presents a hypothetical comparison to illustrate the potential benefits of flow chemistry for the synthesis of this compound, based on general principles of flow chemistry.

Application in Sustainable Chemistry and Resource Efficiency

The principles of green chemistry and resource efficiency are central to modern chemical manufacturing. acs.orgnibusinessinfo.co.ukservice.gov.uk The synthesis and application of this compound can be significantly improved by adopting more sustainable practices. This includes the use of greener solvents, catalytic methods to replace stoichiometric reagents, and atom-economical reaction pathways. eurekaselect.combenthamdirect.comrsc.orglabmanager.com

Advanced Materials Development with Novel Architectures

The unique combination of a sulfur-containing aromatic heterocycle and a reactive dienone system in this compound makes it an attractive monomer for the development of novel polymers and advanced materials. The thiophene (B33073) unit can impart desirable electronic and optical properties, while the pentenone moiety offers a site for polymerization or cross-linking.

Future research could focus on the synthesis of polymers incorporating the this compound backbone. These materials could exhibit interesting properties for applications in organic electronics, such as organic photovoltaics (OPVs) or organic light-emitting diodes (OLEDs). The reactivity of the ketone and the double bond can be exploited to create cross-linked networks, leading to the formation of robust films and coatings with tailored mechanical and thermal properties. The synthesis of novel thiophene derivatives for materials science is an active area of research. researchgate.net

Interdisciplinary Research with Computational Design

Computational chemistry and molecular modeling are powerful tools for predicting the properties and reactivity of new molecules, thereby guiding experimental research. nih.govnumberanalytics.comrsc.orgacs.org In the context of this compound, computational studies can be employed to:

Predict Reactivity: Density Functional Theory (DFT) calculations can elucidate the electronic structure and predict the most likely sites for nucleophilic or electrophilic attack, guiding the design of new reactions. researchgate.netacs.orgkfupm.edu.sa

Design Novel Derivatives: In silico screening of virtual libraries of derivatives can identify candidates with desired electronic, optical, or biological properties before their synthesis is attempted in the lab.

Elucidate Reaction Mechanisms: Computational modeling can provide detailed insights into the transition states and intermediates of reactions involving this compound, helping to optimize reaction conditions and improve yields. nih.govchemrxiv.org

Table 2: Predicted Spectroscopic Data for this compound (Hypothetical)

Spectroscopic TechniquePredicted Data
¹H NMR (CDCl₃, 400 MHz) δ 7.80 (dd, 1H), 7.65 (dd, 1H), 7.15 (dd, 1H), 5.95 (m, 1H), 5.20 (m, 2H), 3.10 (t, 2H), 2.60 (m, 2H)
¹³C NMR (CDCl₃, 100 MHz) δ 190.0, 144.0, 137.0, 134.0, 132.0, 128.0, 115.0, 40.0, 30.0
IR (KBr, cm⁻¹) 3100, 2920, 1680, 1610, 1420, 850
Mass Spectrometry (EI) m/z 180 (M⁺), 111, 83

This table presents hypothetical spectroscopic data for illustrative purposes, as would be predicted through computational modeling.

Underexplored Reactivity and Transformative Potential

The bifunctional nature of this compound, possessing both an α,β-unsaturated ketone and a thiophene ring, suggests a rich and largely unexplored reactivity profile. mpg.dekhanacademy.orglibretexts.org Future research should aim to uncover novel transformations that leverage the unique interplay between these two functional groups.

For example, the conjugated system could participate in various cycloaddition reactions, leading to the formation of complex polycyclic structures. The thiophene ring can be further functionalized through electrophilic substitution or metal-catalyzed cross-coupling reactions, providing access to a wide array of derivatives. nih.govorganic-chemistry.orgnih.gov The ketone functionality itself can be a site for various nucleophilic additions or reductions. mpg.deyoutube.com The development of new synthetic methodologies targeting this compound could lead to the discovery of novel molecular architectures with potential applications in medicinal chemistry and materials science. researchgate.netacs.orgnih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(Thiophen-2-yl)pent-4-en-1-one, and what key reaction parameters influence yield?

  • Methodological Answer : The compound can be synthesized via Claisen-Schmidt condensation , involving the reaction of thiophene-2-carbaldehyde with a ketone precursor (e.g., pent-4-en-1-one) in ethanol, catalyzed by acids like HCl or H₂SO₄. Critical parameters include temperature (optimized at 60–80°C), solvent polarity, and stoichiometric ratios of reactants. Reaction progress can be monitored via thin-layer chromatography (TLC) or ¹H NMR to track the disappearance of aldehyde protons (~9–10 ppm). Yield improvements may require inert atmospheres (N₂/Ar) to prevent oxidation of the α,β-unsaturated ketone .

Q. What spectroscopic methods are most effective for characterizing this compound, and what spectral features confirm its structure?

  • Methodological Answer :

  • ¹H NMR : Thiophene protons appear as a multiplet between 7.0–7.5 ppm, while the conjugated enone system shows doublets for vinyl protons (δ ~6.5–7.0 ppm) and a carbonyl proton (δ ~2.5–3.0 ppm for adjacent CH₂ groups).
  • ¹³C NMR : The carbonyl carbon resonates at ~200 ppm, with thiophene carbons between 120–140 ppm.
  • IR : Strong absorption at ~1680–1700 cm⁻¹ confirms the carbonyl group.
  • X-ray crystallography (if crystalline) resolves bond lengths and dihedral angles, validating conjugation between thiophene and enone .

Q. What are the primary research applications of this compound in pharmaceutical chemistry?

  • Methodological Answer : The compound serves as a scaffold for drug discovery due to its electron-rich thiophene ring and α,β-unsaturated ketone, enabling interactions with biological targets. Applications include:

  • Antimicrobial agents : Functionalization at the enone position to enhance binding to microbial enzymes.
  • Anticancer research : Evaluation of cytotoxicity via MTT assays against cancer cell lines, with structure-activity relationship (SAR) studies to optimize substituents .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity or electronic properties of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict sites for electrophilic/nucleophilic attack. For example, the thiophene sulfur atom often shows high electron density, making it reactive toward electrophiles.
  • Molecular docking : Simulate interactions with protein targets (e.g., kinases) to prioritize derivatives for synthesis. Software like AutoDock Vina or Schrödinger Suite can validate binding affinities.
  • TD-DFT : Model UV-Vis spectra to assess conjugation effects between thiophene and enone .

Q. What strategies can resolve contradictions in reported biological activity data for thiophene derivatives like this compound?

  • Methodological Answer :

  • Reproducibility protocols : Standardize assay conditions (e.g., cell line passage number, serum concentration) to minimize variability.
  • Orthogonal assays : Validate antimicrobial activity using both disc diffusion and broth microdilution methods.
  • Structural analogs : Compare activity across derivatives to isolate the impact of specific functional groups.
  • Meta-analysis : Use statistical tools (e.g., RevMan) to aggregate data from multiple studies and identify trends .

Q. How does the conjugation of the thiophene ring with the enone system influence the compound’s photophysical properties, and how can this be experimentally assessed?

  • Methodological Answer :

  • UV-Vis spectroscopy : Measure absorbance maxima (λₘₐₓ) shifts to confirm extended conjugation. For example, thiophene-enone systems typically absorb in the 250–350 nm range.
  • Fluorescence quenching : Assess emission spectra to study electron transfer between thiophene and enone moieties.
  • Cyclic voltammetry : Determine redox potentials to quantify electron-donating/withdrawing effects of substituents .

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1-(Thiophen-2-yl)pent-4-en-1-one
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1-(Thiophen-2-yl)pent-4-en-1-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.